Cas no 476-43-7 (Cynodontin)

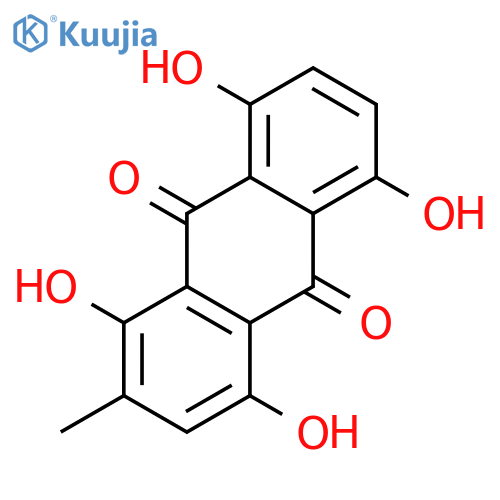

Cynodontin structure

Cynodontin 化学的及び物理的性質

名前と識別子

-

- 9,10-Anthracenedione,1,4,5,8-tetrahydroxy-2-methyl-

- Cynodontin

- 1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione

- CYNODONTIN(RG)

- 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione

- 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthraquinone

- 1,4,5,8-Tetrahydroxy-2-methyl-anthrachinon

- 1,4,5,8-Tetrahydroxy-2-methylanthraquinone

- 1,4,5,8-Tetrahydroxy-3-methylanthraquinone

- 3-methyl-1,4,5,8-tetrahydroxyantaquinone

- ANTHRAQUINONE,1,4,5,8-TETRAHYDROXY-2-METHYL

- Cyanodontin

- CHEMBL1968934

- UNII-XV8PGZ10OT

- 9, 1,4,5,8-tetrahydroxy-2-methyl-

- FT-0632183

- Anthraquinone,4,5,8-tetrahydroxy-2-methyl-

- HY-N10216

- XV8PGZ10OT

- CYNODONTIN-

- NSC-114343

- NSC114343

- 476-43-7

- SCHEMBL9172388

- ANTHRAQUINONE, 1,4,5,8-TETRAHYDROXY-2-METHYL-

- DTXSID90197211

- 1,4,5,8-tetrahydroxy-2-methyl-9,10-dihydroanthracene-9,10-dione

- NCI60_000317

- BRN 2008371

- 3-methyl-1,4,5,8-tetrahydroxyanthraquinone

- CS-0372322

- 9,10-Anthracenedione, 1,4,5,8-tetrahydroxy-2-methyl-

- TETRAHYDROXY-2-METHYLANTHRAQUINONE, 1,4,5,8-

- NSC 114343

- 2,5,7-trihydroxyemodin

-

- インチ: InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3

- InChIKey: NFQXCHAJWVRYND-UHFFFAOYSA-N

- ほほえんだ: CC1C=C(O)C2C(C3=C(O)C=CC(O)=C3C(=O)C=2C=1O)=O

計算された属性

- せいみつぶんしりょう: 286.04800

- どういたいしつりょう: 286.04773803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 463

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 115Ų

じっけんとくせい

- PSA: 115.06000

- LogP: 1.59280

Cynodontin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C989185-10mg |

Cynodontin |

476-43-7 | 10mg |

$2193.00 | 2023-05-18 | ||

| TRC | C989185-75mg |

Cynodontin |

476-43-7 | 75mg |

$ 12800.00 | 2023-09-08 | ||

| TRC | C989185-1mg |

Cynodontin |

476-43-7 | 1mg |

$282.00 | 2023-05-18 |

Cynodontin 関連文献

-

1. BiochemistryA. G. Pollard,J. Pryde Annu. Rep. Prog. Chem. 1933 30 305

-

3. 117. Chemistry of the Coprosma genus. Part II. The colouring matters from Coprosma areolataLindsay H. Briggs,Margot R. Craw,Jack C. Dacre J. Chem. Soc. 1948 568

-

5. Studies in relation to biosynthesis. Part 48. Phomazarin. Part 2. 13C n.m.r. Spectra and biosynthesis of phomazarinArthur J. Birch,Thomas J. Simpson J. Chem. Soc. Perkin Trans. 1 1979 816

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量